Cas no 2171952-83-1 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-5-azaspiro2.4heptane-7-carboxylic acid)
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-5-azaspiro2.4heptane-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-5-azaspiro2.4heptane-7-carboxylic acid
- 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
- EN300-1558719
- 2171952-83-1
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- Inchi: 1S/C26H28N2O5/c29-23(28-14-22(24(30)31)26(16-28)11-12-26)10-5-13-27-25(32)33-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22H,5,10-16H2,(H,27,32)(H,30,31)
- InChI Key: FCGXOIVTECBDMM-UHFFFAOYSA-N
- SMILES: OC(C1CN(C(CCCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC21CC2)=O
Computed Properties
- Exact Mass: 448.19982200g/mol
- Monoisotopic Mass: 448.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 744
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 95.9Ų
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-5-azaspiro2.4heptane-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1558719-0.05g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2171952-83-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1558719-0.1g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2171952-83-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1558719-0.25g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2171952-83-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1558719-0.5g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2171952-83-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1558719-1.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2171952-83-1 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1558719-2.5g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2171952-83-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1558719-5.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2171952-83-1 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1558719-10.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2171952-83-1 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1558719-50mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2171952-83-1 | 50mg |
$888.0 | 2023-09-25 | ||
| Enamine | EN300-1558719-100mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2171952-83-1 | 100mg |
$930.0 | 2023-09-25 |
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-5-azaspiro2.4heptane-7-carboxylic acid Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-5-azaspiro2.4heptane-7-carboxylic acid
Compound CAS No. 2171952-83-1: 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-5-azaspiro[2.4]heptane-7-carboxylic Acid
The compound with CAS No. 2171952-83-1, named 5-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl)-5-azaspiro[2.4]heptane-7-carboxylic acid, is a complex organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings sharing only one atom, in this case, nitrogen. The structure of this molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a butanoyl chain, and a carboxylic acid moiety, making it a versatile building block for various biochemical applications.
Recent studies have highlighted the importance of spiro compounds in drug design due to their unique pharmacokinetic properties and ability to modulate enzyme activity. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during synthesis and ensuring its bioavailability. The butanoyl chain introduces flexibility into the molecule, enhancing its ability to interact with biological targets such as enzymes and receptors.
One of the most promising applications of this compound is in the development of enzyme inhibitors. Researchers have demonstrated that spiro compounds can effectively inhibit key enzymes involved in disease pathways, such as proteases and kinases. The integration of the Fmoc group into this molecule enhances its stability and selectivity, making it an ideal candidate for targeted drug delivery systems.
In addition to its enzymatic applications, this compound has shown potential in the field of vaccine development. The carboxylic acid moiety can serve as a platform for attaching antigens or adjuvants, enabling the creation of novel vaccine formulations with improved immunogenicity. Recent advancements in adjuvant technology have further underscored the importance of such molecules in enhancing immune responses.
The synthesis of 5-{(9H-fluoren-9-yl)methoxycarbonylamino}butanoyl)-5 azaspiro[2.4]heptane 7 carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of microwave-assisted synthesis has been reported to significantly improve reaction yields and reduce synthesis time, making this compound more accessible for large-scale production.
Furthermore, computational studies have provided valuable insights into the molecular interactions of this compound with biological targets. Molecular docking simulations have revealed that the spiro nitrogen atom acts as a key interaction site, facilitating binding to target proteins. This understanding has guided researchers in optimizing the molecule's structure for enhanced efficacy and reduced toxicity.
In conclusion, compound CAS No. 2171952831 represents a cutting-edge advancement in medicinal chemistry with diverse applications ranging from enzyme inhibition to vaccine development. Its unique structure and functional groups make it a valuable tool for researchers aiming to design novel therapeutic agents with improved pharmacokinetic profiles.
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